BenchChemオンラインストアへようこそ!

Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

HCV NS3 protease antiviral drug discovery difluoro amino acid scaffold

Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate (CAS 1822350-04-8; molecular formula C₆H₁₁F₂NO₃; MW 183.15 g/mol) is a difluorinated, non-proteinogenic amino acid ester that functions as a versatile chiral building block and a γ-difluorothreonine surrogate. The compound incorporates a gem‑difluoro motif at the C4 position, imparting distinct physicochemical properties—including modulated lipophilicity and hydrogen‑bond donor capacity—that differentiate it from non‑fluorinated threonine derivatives.

Molecular Formula C6H11F2NO3
Molecular Weight 183.15 g/mol
Cat. No. B13565237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate
Molecular FormulaC6H11F2NO3
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)N)(C(F)F)O
InChIInChI=1S/C6H11F2NO3/c1-6(11,5(7)8)3(9)4(10)12-2/h3,5,11H,9H2,1-2H3
InChIKeyYMQYENYLWGCKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate: Procurement-Grade Physicochemical & Structural Baseline for Selection


Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate (CAS 1822350-04-8; molecular formula C₆H₁₁F₂NO₃; MW 183.15 g/mol) is a difluorinated, non-proteinogenic amino acid ester that functions as a versatile chiral building block and a γ-difluorothreonine surrogate . The compound incorporates a gem‑difluoro motif at the C4 position, imparting distinct physicochemical properties—including modulated lipophilicity and hydrogen‑bond donor capacity—that differentiate it from non‑fluorinated threonine derivatives [1]. These structural features make the compound directly relevant in the design of metabolically stabilized peptides, protease inhibitors, and enzyme‑targeted probes where precise electronic tuning is required [2].

Why Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate Cannot Be Interchanged with Common Amino Acid Analogs


Generic substitution fails because the non‑fluorinated threonine methyl ester lacks the gem‑difluoro group that functions as both a lipophilic hydrogen‑bond donor and an electron‑withdrawing modulator [1]. Replacement with mono‑fluorinated analogs forfeits the unique ability of the CF₂H moiety to engage in hydrogen bonds with backbone carbonyls (e.g., Leu135 in HCV NS3 protease), an interaction that has been shown to enhance inhibitory potency by 13‑ to 17‑fold relative to CH₃ or CF₃ analogues [2]. Similarly, interchanging with simple difluoro‑alkyl amino acids (e.g., difluoro‑2‑aminobutyric acid) removes the C3 hydroxyl group that contributes critical binding and solubility interactions, rendering such substitutions detrimental to target engagement and pharmacokinetic profiles [3].

Quantitative Differentiation Evidence for Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate Against Key Structural Analogs


HCV NS3 Protease Inhibition: Sub-100 nM Potency Achieved with 4,4-Difluoro Amino Acid Motif

A tripeptide acylsulfonamide inhibitor incorporating a difluoromethyl cyclopropyl amino acid at P1—a structural motif homologous to the 4,4‑difluoro‑3‑hydroxy‑3‑methylbutanoate scaffold—exhibited a 13‑fold potency enhancement over the CH₃ analogue and a 17‑fold enhancement over the CF₃ analogue [1]. In a related study, a hybrid HCV NS3/4A protease inhibitor containing 4,4‑difluoro‑2‑aminobutyric acid (difluoroAbu) at P1 achieved an IC₅₀ of 54 nM [2].

HCV NS3 protease antiviral drug discovery difluoro amino acid scaffold

Antitumor Activity of 4,4-Difluorothreonine Matches or Exceeds 5-Fluorouracil

The (2S,3S) enantiomer of 4,4‑difluorothreonine—the direct free‑acid counterpart of the methyl ester target compound—demonstrated in vitro antitumor activity comparable to or stronger than the standard chemotherapeutic agent 5‑fluorouracil (5-FU) [1]. This finding establishes a class‑level benchmark for the 4,4‑difluoro‑3‑hydroxy motif in oncology applications.

antitumor agents difluorothreonine cancer cell proliferation

Difluoromethyl Group Acts as a Lipophilic Hydrogen-Bond Donor at the Level of Thiophenol and Aniline

The difluoromethyl (CF₂H) group present in the target compound functions as a hydrogen‑bond donor with acidity comparable to thiophenol, aniline, and amine groups, but distinctly weaker than hydroxyl [1]. This unique placement on the hydrogen‑bond donor scale allows replacement of OH, SH, or NH₂ groups with a more lipophilic alternative; experimental ΔlogP (XCF₂H − XCH₃) values span −0.1 to +0.4, offering tunable lipophilicity without sacrificing key binding interactions [2].

bioisostere design hydrogen-bond donor physicochemical property modulation

Enhanced Metabolic Stability Conferred by Fluorination in Amino Acid Scaffolds

Fluorinated amino acids, including γ‑difluorothreonine derivatives, are explicitly documented as building blocks that confer increased metabolic stability to peptides and peptidomimetics [1]. The introduction of fluorine at the C4 position reduces susceptibility to cytochrome P450‑mediated oxidation and other Phase I metabolic pathways, a class‑level advantage that distinguishes fluorinated from non‑fluorinated amino acid esters in drug discovery programs [2].

metabolic stability peptidomimetics fluorinated amino acids

Gram‑Negative Antibacterial Potency via LpxC Inhibition with Difluoromethyl‑allo‑threonyl Head Group

The difluoromethyl‑allo‑threonyl‑hydroxamate head group, structurally related to the target compound, was a critical determinant of potency in LpxC inhibitors against multidrug‑resistant (MDR) and extensively drug‑resistant (XDR) Gram‑negative pathogens [1]. The lead compound LPC‑058 exhibited broad‑spectrum antimicrobial activity with MIC₉₀ values demonstrating high susceptibility across Enterobacteriaceae and Pseudomonas aeruginosa, with efficacy directly attributed to the difluoromethyl‑allo‑threonyl motif [2].

LpxC inhibitor antibacterial Gram-negative pathogens

Procurement‑Optimized Application Scenarios for Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate


HCV Protease Inhibitor Lead Optimization Requiring Sub‑100 nM Potency

Programs targeting HCV NS3/4A protease benefit directly from the 4,4‑difluoro motif documented to deliver IC₅₀ values as low as 54 nM when incorporated as a P1 residue [1]. The 13–17‑fold potency advantage over CH₃ and CF₃ analogues justifies procurement where potency differentiation is the primary selection criterion [2].

Synthesis of Metabolically Stabilized Peptidomimetics via Fmoc‑SPPS

As a γ‑difluorothreonine building block protected for Fmoc‑based solid‑phase peptide synthesis, the compound enables incorporation of a metabolically resistant residue into peptides, directly leveraging the class‑level metabolic stability advantage of fluorinated amino acids [1]. Ideal for projects requiring extended peptide half‑life in vivo.

Gram‑Negative Antibacterial Discovery Targeting LpxC in MDR/XDR Pathogens

The difluoromethyl‑allo‑threonyl pharmacophore has proven essential for broad‑spectrum LpxC inhibition against MDR and XDR Gram‑negative bacteria [1]. This compound serves as a strategic starting material for synthesizing hydroxamate‑based LpxC inhibitors, where the difluoro‑threonyl head group is a confirmed driver of antibacterial potency [2].

Oncology Drug Discovery Using 4,4‑Difluorothreonine Scaffolds

Given the documented in vitro antitumor activity of (2S,3S)‑4,4‑difluorothreonine matching or exceeding 5‑FU, the methyl ester form is positioned as a versatile precursor for generating libraries of difluorinated antitumor agents [1]. This application is particularly relevant for programs exploring fluorine‑mediated potency enhancement in oncology.

Quote Request

Request a Quote for Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.